1-Bromo-3,3-diphenylpropane

Catalog No.
S750151
CAS No.
20017-68-9
M.F
C15H15Br
M. Wt
275.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3,3-diphenylpropane

CAS Number

20017-68-9

Product Name

1-Bromo-3,3-diphenylpropane

IUPAC Name

(3-bromo-1-phenylpropyl)benzene

Molecular Formula

C15H15Br

Molecular Weight

275.18 g/mol

InChI

InChI=1S/C15H15Br/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

SLHSRCBFPHCSGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCBr)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(CCBr)C2=CC=CC=C2

Synthesis of MraY Natural Inhibitors as Antibacterial Agents

    Scientific Field: Medicinal Chemistry

    Summary of the Application: 1-Bromo-3-phenylpropane is used in the synthesis of MraY natural inhibitors.

    Results or Outcomes:

Preparation of Quinolinone Derivatives as Potent and Selective MAO-B Inhibitors

    Scientific Field: Neurochemistry

    Summary of the Application: 1-Bromo-3-phenylpropane is also used in the preparation of quinolinone derivatives.

1-Bromo-3,3-diphenylpropane is an organic compound with the molecular formula C₁₅H₁₅Br. It features a bromo substituent on the propane chain, specifically at the first carbon, and two phenyl groups attached to the third carbon. This compound is a colorless to pale yellow liquid with a boiling point of approximately 145 °C and a melting point around 40 °C . It is classified as a laboratory chemical and is known for its corrosive and irritant properties .

  • Specific data on toxicity is limited. However, as with most organic bromides, it's advisable to handle it with care due to potential irritation and health risks [].
  • Flammability: Information on flammability is not readily available, but it's recommended to follow standard laboratory safety procedures for organic compounds.
Typical of alkyl bromides, including:

  • Nucleophilic Substitution Reactions: It can participate in both SN1 and SN2 mechanisms depending on the reaction conditions. For example, treatment with sodium ethoxide in ethanol can lead to the formation of alkenes via elimination reactions .
  • Elimination Reactions: Under strong basic conditions, it can undergo E2 elimination to produce 1,2-diphenylpropene. The stereochemistry of the resulting alkene can be determined using E/Z nomenclature based on the priority of substituents .

The synthesis of 1-bromo-3,3-diphenylpropane typically involves:

  • Bromination of 3,3-diphenylpropane: This can be achieved through electrophilic bromination using bromine in a solvent like carbon tetrachloride or dichloromethane. The reaction selectively introduces a bromine atom at the primary carbon position due to steric hindrance from the bulky phenyl groups .

1-Bromo-3,3-diphenylpropane finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its derivatives may be used in polymer chemistry or as building blocks in organic materials.
  • Research: It is used in laboratories for studies related to reaction mechanisms involving nucleophilic substitutions and eliminations.

Interaction studies involving 1-bromo-3,3-diphenylpropane primarily focus on its reactivity with nucleophiles and bases. The compound's behavior in nucleophilic substitution and elimination reactions has been characterized extensively, providing insights into its mechanism of action in organic synthesis .

Several compounds share structural similarities with 1-bromo-3,3-diphenylpropane. Here are some notable examples:

Compound NameStructureUnique Features
1-Bromo-2,2-diphenylethaneC₁₄H₁₄BrContains two phenyl groups on adjacent carbons
1-Bromo-4-methylbenzeneC₇H₇BrA simpler structure with one phenyl group
1-Bromo-1,2-diphenylethaneC₁₄H₁₄BrFeatures two phenyl groups on adjacent carbons
DiphenylmethanolC₁₃H₁₂OContains hydroxyl group instead of bromine

Uniqueness

The unique aspect of 1-bromo-3,3-diphenylpropane lies in its specific arrangement of substituents which influences its reactivity profile and potential applications in organic synthesis. The presence of bulky phenyl groups at the propanol chain significantly affects steric hindrance during reactions compared to other similar compounds.

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

20017-68-9

Wikipedia

1,1'-(3-Bromopropylidene)bisbenzene

Dates

Modify: 2023-08-15

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